5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde
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Overview
Description
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde typically involves the chlorination of pyridine derivatives followed by the introduction of the hydroxyethyl group. One common method involves the reaction of 5-chloro-3-pyridinecarboxaldehyde with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization of pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 5-Chloro-6-(1-carboxyethyl)pyridine-3-carbaldehyde.
Reduction: 5-Chloro-6-(1-hydroxyethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridinecarboxaldehyde: Lacks the hydroxyethyl group, making it less soluble and potentially less reactive in biological systems.
6-(1-Hydroxyethyl)pyridine-3-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and interaction with nucleophiles.
Uniqueness
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is unique due to the presence of both the chlorine atom and the hydroxyethyl group. This combination enhances its reactivity and solubility, making it a versatile compound for various applications in research and industry.
Biological Activity
5-Chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anti-inflammatory effects, supported by research findings and data.
Property | Value |
---|---|
Molecular Formula | C8H8ClN1O2 |
Molecular Weight | 185.61 g/mol |
CAS Number | 113118-82-4 |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values of various pyridine compounds against common pathogens:
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 12.5 - 25 | Staphylococcus aureus, E. coli |
Other related pyridine compounds | 6.25 - 12.5 | Bacillus subtilis, Pseudomonas aeruginosa |
The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antiviral Activity
Pyridine derivatives have also been studied for their antiviral properties. A comparative analysis highlighted the effectiveness of several compounds against viral strains:
Compound | EC50 (μM) | Viral Strain |
---|---|---|
This compound | 2.4 | Zika Virus (ZIKV) |
Other pyridine derivatives | 1.4 - 3.0 | Dengue Virus (DENV-2) |
These findings indicate that this compound can inhibit viral replication, making it a candidate for further antiviral drug development .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using various in vitro assays. The results showed significant inhibition of pro-inflammatory cytokines:
Compound | Inhibition (%) | Assay Type |
---|---|---|
This compound | 43.17 | Paw edema model |
Standard Drug (Indomethacin) | 47.72 | Paw edema model |
The compound exhibited a comparable efficacy to indomethacin, a well-known anti-inflammatory drug, suggesting its potential for treating inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Effects : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
- Antiviral Mechanism : It is hypothesized that the compound interferes with viral entry or replication within host cells through inhibition of viral enzymes.
- Anti-inflammatory Action : The compound may modulate the immune response by downregulating the production of pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have explored the biological activities of pyridine derivatives, including this specific compound:
- Antimicrobial Efficacy Study : A series of experiments demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against various strains, with MIC values often lower than standard antibiotics .
- Antiviral Investigations : Research focused on the antiviral properties revealed that this compound effectively inhibited ZIKV and DENV-2 at low concentrations, indicating its potential as a therapeutic agent in viral infections .
- Inflammation Models : In vivo studies using animal models showed significant reductions in inflammation markers when treated with the compound, supporting its role as an anti-inflammatory agent .
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-6-(1-hydroxyethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-5(12)8-7(9)2-6(4-11)3-10-8/h2-5,12H,1H3 |
InChI Key |
ZOWDALAXIOBTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C=O)Cl)O |
Origin of Product |
United States |
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